Full-Length Nociceptin Exhibits Superior NOP Receptor Binding Affinity Compared to Truncated Metabolites
Full-length nociceptin (1-17) demonstrates an exceptionally high binding affinity for the human NOP receptor, with a reported Ki of 0.049 nM in CHO cell membranes expressing the recombinant receptor [1]. In contrast, the truncated metabolite nociceptin (1-13)NH2, which is commonly used as a tool compound, exhibits a Ki of 0.75 nM in rat forebrain membranes, representing an approximately 15-fold reduction in affinity . This differential indicates that the C-terminal residues (14-17) of nociceptin contribute significantly to high-affinity receptor binding [1].
| Evidence Dimension | NOP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.049 nM |
| Comparator Or Baseline | Nociceptin (1-13)NH2: Ki = 0.75 nM |
| Quantified Difference | ~15.3-fold higher affinity for full-length peptide |
| Conditions | Human NOP receptor expressed in CHO cells (target); rat forebrain membranes (comparator) |
Why This Matters
Higher binding affinity ensures greater receptor occupancy at lower concentrations, which is critical for studies requiring maximal NOP receptor activation and for minimizing off-target effects in complex biological systems.
- [1] BindingDB. BDBM50004178: Nociceptin/orphanin FQ. Affinity Data: Ki 0.049 nM for human NOP receptor in CHO cells. Accessed 2026. View Source
